molecular formula C12H16O3 B143444 1-(1,3-Benzodioxol-5-yl)pentan-1-ol CAS No. 5422-01-5

1-(1,3-Benzodioxol-5-yl)pentan-1-ol

Cat. No. B143444
CAS RN: 5422-01-5
M. Wt: 208.25 g/mol
InChI Key: HVIYWLGVHHVGKB-UHFFFAOYSA-N
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Description

“1-(1,3-Benzodioxol-5-yl)pentan-1-ol” is an organic compound that contains benzodioxole as the main structural unit. Benzodioxole is a heterocyclic compound that consists of a benzene ring fused with a dioxole ring. It’s also known as benzodioxolypentanone .


Molecular Structure Analysis

The molecular formula of “1-(1,3-Benzodioxol-5-yl)pentan-1-ol” is C12H14O3 . Its average mass is 206.238 Da and its monoisotopic mass is 206.094299 Da .

Scientific Research Applications

Structural Chemistry and Crystallization

  • Structural Chemistry : The hydrochloride hydrates of pentylone, a compound structurally similar to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, show intriguing crystallization patterns. The compound crystallizes as hydrochloride monohydrate salt, forming a six-sided species linked by hydrogen bonds, showcasing the unique structural properties of such compounds (Wood, Bernal, & Lalancette, 2017).

Neuropharmacology

  • Neuropharmacology : Studies on compounds structurally related to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, like butylone and pentylone, reveal their action as dopamine transporter blockers and serotonin transporter substrates. These findings highlight the potential neuropharmacological effects of related compounds (Saha et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition : Piperine derivatives with a structural resemblance to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol demonstrate efficacy as corrosion inhibitors on iron surfaces. This suggests potential applications of similar compounds in protecting metal surfaces (Belghiti et al., 2018).

Thermodynamics in Surfactant Solutions

  • Thermodynamics in Surfactant Solutions : Research into the solubilization thermodynamics of pentan-1-ol in surfactant mixtures reveals unique entropy and enthalpy-controlled solubilization behaviors. This offers insights into the potential applications of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol in complex surfactant systems (Bury, Treiner, Chevalet, & Makayssi, 1991).

Anticancer and Antibacterial Properties

  • Anticancer and Antibacterial Properties : Derivatives of 2-phenyl 1,3-benzodioxole, which share structural features with 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, show promising anticancer, antibacterial, and DNA binding potential. This suggests the possible biomedical applications of similar compounds (Gupta et al., 2016).

Occupational Safety

  • Occupational Safety : The determination of pentan-1-ol and its isomers in workplace air highlights the importance of monitoring such compounds for occupational health and safety. Given the structural similarity, similar protocols could be relevant for 1-(1,3-Benzodioxol-5-yl)pentan-1-ol (Zielinski, Twardowska, & Kucharska, 2019).

Antibacterial Activity of Derivatives

  • Antibacterial Activity of Derivatives : N-Substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine, a compound related to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, exhibit antibacterial activity. This underscores the potential of similar compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Surface Conductance and Adsorption Studies

  • Surface Conductance and Adsorption Studies : The adsorption of pentan-1-ol on gold surfaces, studied through capacitance and surface conductance, sheds light on the interaction of similar molecules with metal surfaces, which can be crucial for surface chemistry applications (Tucceri & Posadas, 1987).

Future Directions

Future research could focus on further understanding the structure-activity relationships of this compound and its analogs, as well as their potential applications in various fields such as medicine .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7,10,13H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIYWLGVHHVGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278194
Record name 1-(1,3-benzodioxol-5-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)pentan-1-ol

CAS RN

5422-01-5
Record name NSC6605
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,3-benzodioxol-5-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Carlsson, V Sandgren, S Svensson… - Drug testing and …, 2018 - Wiley Online Library
The use of hyphenated analytical techniques in forensic drug screening enables simultaneous identification of a wide range of different compounds. However, the appearance of drug …

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